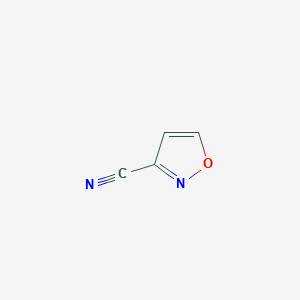

Isoxazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBXULZTCLXFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627036 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-57-8 | |

| Record name | 1,2-Oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoxazole-3-carbonitriles from Aldoxime Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain isoxazole-3-carbonitriles, a valuable scaffold in medicinal chemistry, with a focus on pathways originating from aldoxime-derived intermediates. While a direct one-pot conversion from simple aldoximes to isoxazole-3-carbonitriles is not prominently described in the literature, this document details robust multi-step strategies involving key isoxazole intermediates.

Introduction: The Strategic Importance of the Isoxazole-3-carbonitrile Moiety

The isoxazole ring is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The incorporation of a nitrile group at the 3-position further enhances its utility as a versatile synthetic handle for the introduction of various functional groups, such as amines, amides, and tetrazoles, which are crucial for modulating the pharmacological properties of lead compounds. This guide explores practical and efficient synthetic methodologies for accessing this key heterocyclic building block.

General Synthetic Strategies

The synthesis of isoxazole-3-carbonitriles from aldoxime-related starting materials typically proceeds through a multi-step sequence. The core of these strategies involves the initial formation of a stable isoxazole intermediate, which is then subjected to a cyanation reaction at the C3 position. The two most viable and well-documented pathways are:

-

Route A: Cyanation of 3-Haloisoxazoles: This approach involves the synthesis of a 3-chloro- or 3-bromoisoxazole intermediate, followed by a nucleophilic substitution reaction with a cyanide source.

-

Route B: From Isoxazole-3-carboxylic Acids: This pathway entails the preparation of an isoxazole-3-carboxylic acid, which is then converted to the corresponding primary carboxamide and subsequently dehydrated to yield the target nitrile.

The following sections will provide a detailed examination of these synthetic routes, including experimental protocols and quantitative data.

Route A: Synthesis via 3-Haloisoxazole Intermediates

This strategy offers a reliable method for the introduction of the nitrile group through well-established cyanation protocols.

Workflow for the Synthesis of this compound via a 3-Haloisoxazole Intermediate

Caption: Synthetic workflow from an aldehyde to this compound via a 3-haloisoxazole intermediate.

Experimental Protocols and Data

Step 1: Synthesis of Aldoximes from Aldehydes

Aldoximes are readily prepared from the corresponding aldehydes by reaction with hydroxylamine hydrochloride in the presence of a base.

Step 2: Halogenation of Aldoximes to N-Hydroxyimidoyl Halides

The aldoxime is converted to the corresponding N-hydroxyimidoyl halide using a suitable halogenating agent.

-

Protocol for Chlorination: To a solution of the aldoxime in a suitable organic solvent such as N,N-dimethylacetamide (DMA), N-chlorosuccinimide (NCS) is added, and the mixture is stirred at a controlled temperature (e.g., 45°C) for several hours.[1]

Step 3: Cycloaddition to form 3-Haloisoxazoles

The in-situ generated nitrile oxide from the N-hydroxyimidoyl halide undergoes a [3+2] cycloaddition with an alkyne in the presence of a base to yield the 3-haloisoxazole.

Step 4: Palladium-Catalyzed Cyanation of 3-Haloisoxazoles

The final step involves the conversion of the 3-haloisoxazole to the desired this compound. Palladium-catalyzed cyanation reactions are highly efficient for this transformation.[2][3]

-

General Protocol for Palladium-Catalyzed Cyanation: A mixture of the 3-haloisoxazole, a palladium catalyst (e.g., a palladacycle precatalyst), a cyanide source (e.g., the non-toxic potassium hexacyanoferrate(II) trihydrate, K4[Fe(CN)6]·3H2O), and a base in a suitable solvent is heated.[2][4] The reaction conditions are optimized for the specific substrate.

Table 1: Representative Data for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

| Entry | Aryl Halide | Catalyst | Cyanide Source | Yield (%) | Reference |

| 1 | (Hetero)aryl Chloride | Palladacycle | K4[Fe(CN)6]·3H2O | High | [2] |

| 2 | Aryl Bromide | Pd(OAc)2 | K4[Fe(CN)6]·3H2O | 10-95 | [4] |

Note: The yields are general for (hetero)aryl halides and demonstrate the feasibility of the reaction. Specific yields for 3-haloisoxazoles may vary.

Route B: Synthesis via Isoxazole-3-carboxylic Acid Intermediates

This pathway provides an alternative approach, particularly useful when the corresponding carboxylic acid is readily accessible.

Workflow for the Synthesis of this compound via an Isoxazole-3-carboxylic Acid Intermediate

Caption: Synthetic workflow from an isoxazole-3-carboxylic acid to this compound.

Experimental Protocols and Data

Step 1: Synthesis of Isoxazole-3-carboxylic Acids

Isoxazole-3-carboxylic acids can be prepared through various methods, including the cycloaddition of nitrile oxides with appropriate alkynes bearing a carboxylate or a precursor group.[5]

Step 2: Conversion of Carboxylic Acid to Carboxamide

The carboxylic acid is first converted to an activated species, such as an acid chloride, which is then reacted with ammonia or ammonium hydroxide to form the primary carboxamide.

-

General Protocol for Amide Formation: The isoxazole-3-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the acid chloride. The crude acid chloride is then carefully added to a solution of aqueous ammonia to yield the isoxazole-3-carboxamide.[6]

Step 3: Dehydration of Carboxamide to Nitrile

The final step is the dehydration of the primary carboxamide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation.

-

Protocol using Cyanuric Chloride/DMF: A solution of the heterocyclic carboxamide in N,N-dimethylformamide (DMF) is treated with cyanuric chloride. The reaction is typically carried out at room temperature or with gentle heating.[7] The product is isolated after an aqueous workup.

Table 2: Dehydration of Heterocyclic Carboxamides to Nitriles using Cyanuric Chloride/DMF

| Entry | Heterocyclic Carboxamide | Yield of Nitrile (%) | Reference |

| 1 | 4-Methyl-5-oxazole carboxamide | 99 | [7] |

| 2 | 5-Ethoxy-4-methyl-2-oxazole carboxamide | 62.6 | [7] |

| 3 | 5-Ethoxy-oxazole-4-carboxamide | 77.6 | [7] |

| 4 | 4-Amino-5-imidazole-carboxamide HCl | 63.4 | [7] |

| 5 | Indole-3-acetamide | 76 | [7] |

Note: This data demonstrates the general applicability of the cyanuric chloride/DMF system for the dehydration of various heterocyclic carboxamides.

Alternative Strategy: Sandmeyer Reaction of 3-Aminoisoxazoles

While less documented for this specific transformation, the Sandmeyer reaction offers a potential route from 3-aminoisoxazoles. This would involve the diazotization of the amino group followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.[8] Further investigation into specific protocols and yields for the cyanation of 3-aminoisoxazoles is warranted to establish this as a routine method.

Conclusion

The synthesis of isoxazole-3-carbonitriles from aldoxime-derived precursors is most effectively achieved through multi-step synthetic sequences. The two primary strategies detailed in this guide, proceeding via 3-haloisoxazole or isoxazole-3-carboxylic acid intermediates, offer reliable and versatile approaches for accessing this important heterocyclic scaffold. The choice of route will depend on the availability of starting materials and the desired substitution pattern on the isoxazole ring. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel isoxazole-based compounds with potential therapeutic applications.

References

- 1. CN116283810A - A kind of preparation method of isoxazole compound - Google Patents [patents.google.com]

- 2. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazole-3-carbonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Isoxazole-3-carbonitrile is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with a nitrile group at the 3-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the isoxazole ring and the versatile reactivity of the nitrile moiety.[1][2][3] Isoxazole derivatives are integral to numerous clinically approved drugs, highlighting the importance of this chemical class in drug discovery.[2][4][5]

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₂N₂O | [6][7] |

| Molecular Weight | 94.07 g/mol | [6][7] |

| Boiling Point | 70 °C at 25 Torr | [7][8] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [7][8] |

| pKa | -7.18 ± 0.50 (Predicted) | [8] |

| Appearance | Colorless oil | [9] |

| Storage | Store in freezer, under -20°C, sealed in dry conditions | [7][8] |

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods. The following data was reported for a synthesized sample:

-

¹H NMR (400 MHz, CDCl₃): δ 8.64 (d, J=1.6 Hz, 1H), 6.70 (d, J=1.6 Hz, 1H)[9]

-

¹³C NMR (100 MHz, CDCl₃): δ 160.92, 139.19, 109.95, 107.40[9]

-

Elemental Analysis (Calculated for C₄H₂N₂O): C, 51.07%; N, 29.78%; H, 2.14%[9]

-

Elemental Analysis (Measured): C, 50.02%; N, 27.74%[9]

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between the electron-deficient isoxazole ring and the electrophilic nitrile group. The weak N-O bond within the isoxazole ring also provides a pathway for ring-opening reactions, further expanding its synthetic utility.[2]

1,3-Dipolar Cycloaddition: A Primary Synthetic Route

The most common and versatile method for synthesizing the isoxazole ring system is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[10][11][12] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl halides.[2][13] This reaction is highly regioselective, with the substituent of the nitrile oxide generally ending up at the 3-position of the isoxazole ring and the substituent of the alkyne at the 5-position.

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Nucleophilic Reactions

The nitrile group of this compound is susceptible to nucleophilic attack. For instance, in a related dinitro-substituted benzthis compound, methoxide ion was shown to add to the cyano group, leading to the formation of a dinitroimidate.[14] This reactivity allows for the conversion of the nitrile into other functional groups, such as amides, carboxylic acids, or tetrazoles, which are valuable transformations in drug development.

Ring-Opening Reactions

The inherent weakness of the N-O bond in the isoxazole ring allows for facile cleavage under various conditions, providing access to synthetically useful β-amino enones or α-fluorocyanoketones.[15][16]

-

Reductive Cleavage: Catalytic hydrogenation, often using catalysts like Raney Nickel or Palladium on carbon, can reductively cleave the N-O bond to yield β-amino enones.[15][17]

-

Fluorinative Ring Opening: Treatment with an electrophilic fluorinating agent such as Selectfluor can lead to a ring-opening fluorination, producing α-fluorocyanoketones.[16] This reaction proceeds through fluorination followed by deprotonation.

References

- 1. Buy 5-(4-Fluorophenyl)this compound [smolecule.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Isoxazole - Wikipedia [en.wikipedia.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 68776-57-8 [amp.chemicalbook.com]

- 8. This compound CAS#: 68776-57-8 [amp.chemicalbook.com]

- 9. This compound | 68776-57-8 [chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. chemtube3d.com [chemtube3d.com]

- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 14. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Isoxazole-3-carbonitrile CAS number and supplier information

An In-depth Technical Guide to Isoxazole-3-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a nitrile group. The isoxazole scaffold is a prominent structural motif in a wide array of biologically active compounds and functional materials. Isoxazole derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and hypoglycemic activities.[1][2] The presence of the cyano group provides a versatile handle for further chemical modifications, making this compound a valuable building block in synthetic organic chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and commercial availability.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and a common derivative are presented below.

| Property | This compound | 5-(tert-Butyl)this compound |

| CAS Number | 68776-57-8[3][4][5][6][7] | 148014-06-6[8] |

| Molecular Formula | C₄H₂N₂O[3][4] | C₈H₁₀N₂O[8] |

| Molecular Weight | 94.07 g/mol [3][4][5] | 150.18 g/mol [8] |

| Purity | Typically ≥97%[4] | Typically ≥97%[8] |

| Synonyms | 3-Cyanoisoxazole, 3-Isoxazolecarbonitrile[4][9] | 3-Isoxazolecarbonitrile, 5-(1,1-dimethylethyl)-[8] |

| Storage | Sealed in dry, store in freezer, under -20°C[3] | Sealed in dry, 2-8°C[8] |

Synthesis of this compound

The synthesis of the isoxazole ring is a well-established area of organic chemistry, with several synthetic routes available. One of the most common and versatile methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][10][11][12]

Experimental Protocol: Preparation of this compound

The following protocol is a representative synthesis of this compound[5]:

-

Reaction Setup: To a dry 10 L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel under a nitrogen atmosphere, add dichloromethane (5200 g) and 5-ethoxy-4,5-dihydrothis compound (289.8 g, 1.04 mol, 64.5 wt% purity).

-

Addition of Base: Cool the reaction mixture to 0-5 °C. Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (173.8 g, 0.6 mol) dropwise over 20-30 minutes while maintaining the temperature.

-

Neutralization: After the reaction is complete, neutralize the mixture to a pH of 6.5-7.0 with 0.1 N hydrochloric acid (1000.0 g) at 0-5 °C.

-

Extraction: Extract the neutralized mixture twice with methyl tert-butyl ether (1170 g).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (116 g), filter, and concentrate under vacuum to obtain the crude product.

-

Purification: Purify the crude product by reduced pressure distillation (40 °C/5 mmHg) to yield this compound as a colorless oil. The structure can be confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.[5]

Reactivity and Potential Signaling Pathways

The reactivity of this compound is dictated by its two main functional groups: the isoxazole ring and the nitrile group. The isoxazole ring can participate in cycloaddition reactions, while the cyano group is susceptible to nucleophilic attack.[1] For instance, in related dinitrobenzo[d]this compound, the electron-deficient aromatic system is highly susceptible to nucleophilic attack, leading to the formation of a stable Meisenheimer (σ-adduct) complex.[13]

Applications

Derivatives of this compound are of significant interest in several fields:

-

Medicinal Chemistry: The isoxazole nucleus is a key component in numerous drugs.[14] Compounds containing this moiety have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.[1]

-

Material Science: The unique electronic and optical properties of these compounds are being explored for the development of novel materials.[1]

-

Agricultural Chemistry: Their antimicrobial properties suggest potential applications in the development of new agrochemicals.[1]

Supplier Information

This compound and its derivatives are available from various chemical suppliers.

| Supplier | Product Name | CAS Number |

| BLD Pharm | This compound | 68776-57-8[3] |

| CymitQuimica | This compound | 68776-57-8[4] |

| ChemicalBook | This compound | 68776-57-8[5] |

| ChemScene | 5-(tert-Butyl)this compound | 148014-06-6[8] |

| Fisher Scientific | eMolecules this compound | 68776-57-8[7] |

| Smolecule | 5-(4-Fluorophenyl)this compound | Not specified[1] |

References

- 1. Buy 5-(4-Fluorophenyl)this compound [smolecule.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 68776-57-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 68776-57-8 [chemicalbook.com]

- 6. SDS of this compound, Safety Data Sheets, CAS 68776-57-8 - chemBlink [chemblink.com]

- 7. eMolecules this compound | 68776-57-8 | 1G | Purity: 98%, Quantity: | Fisher Scientific [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound CAS#: 68776-57-8 [amp.chemicalbook.com]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazole-3-carbonitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isoxazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document covers its fundamental molecular properties, outlines a general experimental protocol for the synthesis of related structures, and describes standard characterization techniques.

Core Molecular Data

This compound and its derivatives are characterized by a five-membered isoxazole ring substituted with a nitrile group at the 3-position. The physicochemical properties vary based on substitutions at other positions of the ring. The table below summarizes the molecular formula and weight for the parent compound and several common derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 68776-57-8 | C₄H₂N₂O | 94.07 |

| 5-(4-Fluorophenyl)this compound | Not specified | C₁₀H₅FN₂O | 188.16[1] |

| 5-(tert-Butyl)this compound | 148014-06-6 | C₈H₁₀N₂O | 150.18[2] |

| 4,5-Dihydrothis compound | 65150-73-4 | C₄H₄N₂O | 96.09[3] |

| 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile | Not specified | C₁₁H₉N₃O | 199.21[4] |

Experimental Protocols

The synthesis of isoxazole rings is a well-established area of organic chemistry. One of the most prevalent and versatile methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene.[1][5]

This protocol describes a general procedure for synthesizing a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of this compound derivatives. The key steps involve the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alkyne.

Objective: To synthesize a 3-aryl-5-substituted-isoxazole-4-carbonitrile.

Materials:

-

Aromatic aldoxime (e.g., benzaldoxime)

-

Substituted propiolonitrile (dipolarophile)

-

Chloramine-T (oxidizing agent)

-

Ethanol (solvent)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic aldoxime (1 equivalent) and the substituted propiolonitrile (1 equivalent) in ethanol.

-

Nitrile Oxide Generation: Add Chloramine-T (1.1 equivalents) to the mixture. Chloramine-T serves as the oxidizing agent to generate the nitrile oxide in situ from the aldoxime.

-

Cycloaddition: Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 3-5 hours.[1] The progress of the reaction should be monitored by TLC to observe the consumption of starting materials and the formation of the product.[1][6]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[2]

-

Purification: The crude product is often purified using column chromatography on silica gel, typically with a solvent system like hexane:ethyl acetate, to isolate the desired isoxazole derivative.[1]

The structure and purity of the synthesized compounds must be confirmed using standard analytical techniques.[5][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as the C≡N stretch of the nitrile group and vibrations associated with the isoxazole ring.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1]

-

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the synthesized compound, providing further confirmation of its chemical formula.[7][8]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: General workflow for the synthesis of isoxazole derivatives.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. ijcrt.org [ijcrt.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cejsh.icm.edu.pl [cejsh.icm.edu.pl]

An In-depth Technical Guide on the NMR Spectral Data of Isoxazole-3-carbonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds. For researchers and professionals in drug development, understanding the NMR spectral characteristics of heterocyclic scaffolds like isoxazole is crucial for structure elucidation, verification, and quality control. Isoxazole-3-carbonitrile, a key building block in medicinal chemistry, possesses a unique electronic and structural profile. This guide provides a detailed overview of its expected ¹H and ¹³C NMR spectral data, supported by a generalized experimental protocol and a structural correlation diagram.

While specific, publicly available experimental spectra for this compound are not readily found, this guide presents the foundational NMR data for the parent isoxazole ring. The influence of the electron-withdrawing nitrile group at the C3 position is discussed based on established principles of NMR spectroscopy.

¹H and ¹³C NMR Spectral Data

The spectral data for the parent isoxazole molecule are presented below. The presence of a nitrile group at the C3 position in this compound is expected to significantly influence the chemical shifts. The nitrile group's electron-withdrawing nature will deshield adjacent nuclei, causing their signals to appear further downfield (at a higher ppm value). Specifically, the signals for C3, C4, and H4 would be most affected.

Data Summary for Parent Isoxazole Ring

The following tables summarize the experimental NMR data for unsubstituted isoxazole, which serves as a baseline for interpreting the spectrum of its 3-carbonitrile derivative.

Table 1: ¹H NMR Spectral Data for Isoxazole

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H3 | 8.29 | Doublet | 1.8 |

| H4 | 6.42 | Doublet of Doublets | 1.8, 1.7 |

| H5 | 8.63 | Doublet | 1.7 |

Solvent: Not specified in the available data source.

Table 2: ¹³C NMR Spectral Data for Isoxazole

| Carbon | Chemical Shift (δ) ppm |

| C3 | 149.08 |

| C4 | 103.61 |

| C5 | 157.81 |

Solvent: CDCl₃[1]

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables. Understanding this correlation is key to assigning spectral peaks to specific atoms within the molecule.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following is a generalized, representative protocol for the acquisition of ¹H and ¹³C NMR spectra for isoxazole derivatives, based on standard methodologies cited in the literature.[2][3][4]

1. Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

A small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm), is added to the solution for chemical shift referencing.[4]

-

The solution is transferred to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

-

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker or Agilent Technologies).[2]

-

The probe temperature is maintained at a standard ambient temperature, typically 25°C (298 K).

3. ¹H NMR Spectroscopy Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of ~0.3 Hz) followed by a Fourier Transform. Phase and baseline corrections are applied manually.

4. ¹³C NMR Spectroscopy Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier Transformed. Phase and baseline corrections are applied.

The following workflow visualizes the general process of NMR spectral analysis.

Caption: General workflow for NMR sample analysis.

References

FT-IR Spectroscopic Analysis of Isoxazole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Isoxazole-3-carbonitrile. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for obtaining the FT-IR spectrum, and a visual representation of the analytical workflow. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the identification and characterization of this important heterocyclic compound.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a nitrile group at the 3-position. The isoxazole scaffold is a prominent structural motif in many biologically active molecules and approved pharmaceuticals. The addition of the nitrile group provides a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery. FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for the structural elucidation and quality control of compounds like this compound.

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, a predictive summary of its characteristic vibrational frequencies can be compiled based on the known absorptions of the isoxazole ring and the nitrile functional group. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and their typical wavenumber ranges and intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3150 - 3100 | Medium | =C-H stretching (isoxazole ring) |

| ~ 2240 - 2220 | Strong, Sharp | C≡N stretching (nitrile) |

| ~ 1620 - 1580 | Medium | C=N stretching (isoxazole ring) |

| ~ 1550 - 1480 | Medium to Strong | C=C stretching (isoxazole ring) |

| ~ 1450 - 1400 | Medium | C-H in-plane bending |

| ~ 1300 - 1200 | Strong | C-O-N stretching (isoxazole ring) |

| ~ 1150 - 1050 | Strong | Ring breathing modes |

| ~ 950 - 850 | Medium to Strong | =C-H out-of-plane bending |

Note: The exact positions of the absorption bands can be influenced by the sample's physical state (solid, liquid, or gas) and the sample preparation method.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FT-IR spectroscopy as it requires minimal to no sample preparation for solid and liquid samples. The following protocol details the steps for acquiring an FT-IR spectrum of this compound using an ATR accessory.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (solid or liquid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free laboratory wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the attached ATR accessory are powered on and have completed their initialization and self-check procedures.

-

Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable infrared source and detector response.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe moistened with a suitable solvent like isopropanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself.

-

The background spectrum is typically collected over the desired spectral range (e.g., 4000 - 400 cm⁻¹) with a specified number of scans (e.g., 16 or 32) for good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid sample, ensure it is a fine powder to maximize contact with the crystal surface.

-

If using a pressure clamp, lower the anvil to apply firm and even pressure on the sample, ensuring good contact with the ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample using the same parameters (spectral range, number of scans) as the background measurement.

-

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

If necessary, perform a baseline correction to ensure all peaks originate from the zero-absorbance line.

-

Use the software's peak-picking tool to identify and label the wavenumbers of the significant absorption bands.

-

Compare the observed peak positions with the expected vibrational frequencies for this compound (as detailed in the table above) to confirm the compound's identity and structural integrity.

-

-

Cleaning:

-

After the analysis, remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe to prevent cross-contamination of future measurements.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR spectroscopic analysis of this compound using the ATR technique.

Caption: A flowchart of the FT-IR analysis workflow using an ATR accessory.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural characterization of this compound. The presence of a strong, sharp absorption band in the 2240-2220 cm⁻¹ region is a definitive indicator of the nitrile functional group, while the characteristic absorptions of the isoxazole ring provide further confirmation of the molecule's identity. The ATR-FT-IR method offers a simple, rapid, and reliable means of obtaining high-quality spectra, facilitating the work of researchers and professionals in the fields of chemical synthesis and drug development.

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of Isoxazole-3-carbonitrile

Abstract

This technical guide provides a detailed examination of the theoretical fragmentation pattern of isoxazole-3-carbonitrile under electron ionization (EI) mass spectrometry. While specific experimental data for this exact molecule is not widely published, this document outlines a plausible fragmentation pathway based on established principles of isoxazole ring chemistry and the behavior of nitrile-containing heterocyclic compounds. The guide includes a generalized experimental protocol for EI-MS analysis, a quantitative summary of predicted ionic fragments, and a visual representation of the fragmentation cascade to aid in the structural elucidation and characterization of this and related compounds.

Introduction

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, forming a core structure in numerous pharmaceuticals and biologically active molecules.[1] The unique electronic properties and the inherent weakness of the N-O bond make the isoxazole ring a key reactive center and a primary driver of fragmentation in mass spectrometry.[1] Understanding the fragmentation pattern is critical for the structural confirmation, metabolite identification, and purity assessment of isoxazole-containing drug candidates.

This compound (C₄H₂N₂O), with a molecular weight of 94.07 Da, presents a simple yet informative model for studying the fragmentation of substituted isoxazoles. This guide proposes a primary fragmentation pathway initiated by electron ionization, a standard technique for the analysis of volatile small molecules.

Experimental Methodology: Electron Ionization Mass Spectrometry (EI-MS)

The following section describes a generalized protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system, a common setup for this type of analyte.

2.1 Instrumentation

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization source.

-

Inlet: Gas chromatograph (GC) for sample introduction and separation.

2.2 GC Conditions

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injection Volume: 1 µL (splitless or split 10:1).

2.3 Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 35-200.

-

Scan Rate: 2 scans/second.

This protocol is a standard starting point and may require optimization based on the specific instrumentation and sample characteristics.

Proposed Fragmentation Pathway and Analysis

Upon electron ionization at 70 eV, this compound is expected to form a molecular ion (M•+) at m/z 94. The subsequent fragmentation is primarily dictated by the instability of the isoxazole ring's N-O bond.

The proposed pathway begins with the cleavage of this weak bond, leading to a ring-opened intermediate. This initiates a cascade of neutral losses and rearrangements to produce several characteristic fragment ions. The primary fragmentation event is hypothesized to be the expulsion of carbon monoxide (CO), a common feature in the mass spectra of oxazoles and isoxazoles.[2] This is followed by the loss of a hydrogen cyanide (HCN) molecule, resulting in smaller, stable fragments.

Quantitative Fragmentation Data

The table below summarizes the key ions predicted to appear in the EI mass spectrum of this compound. The m/z values are based on nominal integer masses.

| Proposed Fragment Ion | m/z (Nominal) | Neutral Loss | Formula of Loss | Description |

| [C₄H₂N₂O]•+ | 94 | - | - | Molecular Ion (M•+) |

| [C₃H₂N₂]•+ | 66 | CO | Carbon Monoxide | Loss of CO following N-O bond cleavage and ring rearrangement. |

| [C₂HN]•+ | 39 | HCN | Hydrogen Cyanide | Loss of HCN from the m/z 66 fragment. |

| [C₂H₂N]⁺ | 40 | C₂N₂ | Dicyanogen | A plausible minor pathway involving rearrangement and loss of C₂N₂. |

| [C₃H₂NO]•+ | 68 | CN | Cyanide Radical | Loss of the nitrile group radical from the molecular ion. |

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed logical flow of the fragmentation cascade for this compound, starting from the molecular ion.

Caption: Proposed fragmentation of this compound.

Conclusion

This guide presents a theoretical but chemically sound model for the mass spectrometric fragmentation of this compound under electron ionization. The predicted pathway, initiated by the characteristic cleavage of the N-O bond and followed by sequential losses of carbon monoxide and hydrogen cyanide, provides a robust framework for interpreting experimental mass spectra. Researchers can use this guide to anticipate key fragments, confirm the identity of this compound, and aid in the structural elucidation of its derivatives and metabolites. Experimental verification is recommended to confirm the relative abundances of the proposed fragment ions.

References

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Isoxazole-3-carbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction analysis of isoxazole-3-carbonitrile and its derivatives. Due to the limited availability of public crystallographic data for the parent this compound, this document will focus on a well-characterized derivative, 3,5-Bis(4-fluorophenyl)isoxazole, to illustrate the core principles and experimental methodologies.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered isoxazole ring with a nitrile group at the 3-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

Crystal Structure Analysis of a Representative Derivative: 3,5-Bis(4-fluorophenyl)isoxazole

A comprehensive single-crystal X-ray diffraction study has been performed on 3,5-Bis(4-fluorophenyl)isoxazole. The key findings and experimental parameters are summarized in the tables below.

Crystallographic Data

The crystal data provides fundamental information about the geometry of the unit cell, the smallest repeating unit of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₁₅H₉F₂NO |

| Formula Weight | 257.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.9097 (4) |

| b (Å) | 5.7319 (1) |

| c (Å) | 7.1437 (1) |

| α (°) | 90 |

| β (°) | 102.473 (1) |

| γ (°) | 90 |

| Volume (ų) | 1115.84 (3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.531 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 528 |

X-ray Data Collection and Refinement

This table outlines the experimental conditions under which the X-ray diffraction data were collected and the parameters used for refining the crystal structure model.

| Parameter | Value |

| Diffractometer | Bruker SMART APEXII CCD area-detector |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Index ranges | -36 ≤ h ≤ 36, -7 ≤ k ≤ 7, -9 ≤ l ≤ 9 |

| Reflections collected | 17407 |

| Independent reflections | 2483 [R(int) = 0.024] |

| Completeness to θ = 27.5° | 99.7 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.986 and 0.965 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2483 / 0 / 87 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.131 |

| R indices (all data) | R1 = 0.054, wR2 = 0.136 |

| Largest diff. peak and hole (e.Å⁻³) | 0.62 and -0.28 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of 3,5-Bis(4-fluorophenyl)isoxazole.[2]

Synthesis and Crystallization

A solution of 4,4'-difluoro chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in 25 ml of ethanol containing 3 ml of 10% sodium hydroxide solution was refluxed for 12 hours. The reaction mixture was then cooled and poured into 50 ml of ice-cold water. The resulting precipitate was collected by filtration and purified by recrystallization from ethanol. Single crystals suitable for X-ray diffraction were grown from a dimethylformamide (DMF) solution by slow evaporation.[2]

X-ray Data Collection and Structure Determination

A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer. The crystal was kept at a constant temperature of 100 K during data collection using an Oxford Cryosystems Cobra open-flow nitrogen cryostat. The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.

The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for crystal structure determination.

References

Isoxazole-3-carbonitrile thermodynamic properties and stability

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions, is a prominent scaffold in medicinal chemistry and materials science.[1][2][3] The introduction of a carbonitrile group at the 3-position significantly influences the electronic properties and reactivity of the isoxazole ring. Understanding the thermodynamic properties and stability of this compound is crucial for its synthesis, handling, formulation, and the prediction of its behavior in various chemical and biological environments.

This technical guide provides a comprehensive overview of the core thermodynamic parameters and stability profile of this compound, drawing upon data from the parent isoxazole and related derivatives.

Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation, entropy, and Gibbs free energy of formation, are fundamental to understanding its energy content and the feasibility of its formation and reactions.

Enthalpy, Entropy, and Gibbs Free Energy

While specific experimental values for this compound are not available, the data for the parent compound, isoxazole, provides a baseline for estimation. The presence of the electron-withdrawing nitrile group is expected to influence the overall thermodynamic stability.

Table 1: Thermodynamic Properties of Isoxazole

| Property | Value | State | Reference |

| Enthalpy of Formation (ΔfH°) | 77.0 ± 1.7 kJ/mol | Gas | [4] |

| Enthalpy of Combustion (ΔcH°) | -1654.05 kJ/mol | Liquid | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 37.9 ± 0.2 kJ/mol | Liquid | [4] |

| Ionization Energy (IE) | 9.93 ± 0.05 eV | Gas | [4] |

| Proton Affinity (PAff) | 848.60 kJ/mol | Gas | [5] |

| Gas Basicity (BasG) | 816.80 kJ/mol | Gas | [5] |

Note: The thermodynamic data provided is for the parent isoxazole (CAS 288-14-2).

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for compounds like isoxazole derivatives typically involves calorimetric techniques.

This method is used to determine the standard enthalpy of formation (ΔfH°).

-

Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released during combustion is measured by the temperature rise of the surrounding water bath.

-

Methodology:

-

A pellet of the solid sample (or a sealed ampule for a liquid) is placed in the crucible of a combustion calorimeter.

-

The bomb is sealed, pressurized with oxygen, and placed in a calorimeter jacket containing a known volume of water.

-

The sample is ignited, and the temperature change of the water is recorded.

-

The specific standard combustion energy is calculated from the temperature change and the known heat capacity of the calorimeter system.[6]

-

The standard enthalpy of formation is then derived using Hess's law.

-

This technique is employed to measure the sublimation enthalpy (ΔsubH°), which is crucial for deriving the gas-phase enthalpy of formation from the solid-state value.

-

Principle: The rate of mass loss of a substance effusing through a small orifice in a heated cell under high vacuum is measured as a function of temperature. The vapor pressure can be calculated from this rate, and the sublimation enthalpy is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[6]

-

Methodology:

-

The sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

-

The cell is heated in a high-vacuum chamber.

-

The mass loss of the sample over time is measured using a microbalance.

-

These measurements are performed at various temperatures to determine the vapor pressure curve.

-

Stability of this compound

The stability of this compound is influenced by its chemical structure, particularly the isoxazole ring, which can be susceptible to cleavage under certain conditions.

Thermal Stability and Decomposition

Studies on the pyrolysis of isoxazole and its derivatives indicate that the initial step in thermal decomposition is the cleavage of the weak N-O bond.[7][8][9] For isoxazole itself, pyrolysis can lead to the formation of ketenimine and carbon monoxide, or isomerization to 3-hydroxypropenenitrile.[7][8] The presence of a nitrile group at the 3-position may influence the decomposition pathway.

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Boiling Point | 70 °C | 25 Torr | [10] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted | [10] |

| Storage | Sealed in dry, store in freezer, under -20°C | [10][11] |

The recommended storage conditions at low temperatures suggest that the compound may have limited long-term stability at ambient temperatures.

Caption: A potential thermal decomposition pathway for this compound.

Chemical Stability

The stability of isoxazole derivatives in solution is highly dependent on pH and the solvent used.[12][13]

-

Hydrolytic Stability: The isoxazole ring is susceptible to cleavage via hydrolysis, particularly under strong acidic or basic conditions.[12][13] This can lead to the formation of various degradation products. For drug development purposes, it is crucial to assess the stability of the compound in a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for formulation and storage.[12]

-

Photostability: Aromatic and heterocyclic compounds can be prone to photodegradation.[12] It is recommended to store solutions of this compound protected from light, for instance, by using amber vials.[12]

-

Reactivity: The nitrile group and the isoxazole ring are both sites of potential chemical reactivity. For instance, studies on 4,6-dinitrobenzo[d]this compound have shown that the cyano group can undergo nucleophilic addition.[14]

Caption: Key factors influencing the stability of the this compound core.

Experimental Protocols for Stability Assessment

A forced degradation study is a common method to evaluate the intrinsic stability of a drug substance by subjecting it to accelerated degradation conditions.

This protocol is adapted from general methods used for heterocyclic compounds in the pharmaceutical industry.[13]

-

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Methodology:

-

Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., acetonitrile/water). For solid-state testing, weigh the compound into vials.

-

Stress Conditions:

-

Acidic: Add 0.1 N HCl and incubate at a set temperature (e.g., 60°C).

-

Basic: Add 0.1 N NaOH and incubate.

-

Oxidative: Add 3% H₂O₂ and incubate.

-

Thermal (Solution): Incubate the solution at 60°C.

-

Thermal (Solid): Place the solid sample in a 60°C oven.

-

Photolytic: Expose the solution/solid to high-intensity light (e.g., in an ICH-compliant light chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

-

Caption: General experimental workflow for a forced degradation study.

Conclusion

While specific thermodynamic data for this compound remains to be experimentally determined, the information available for the parent isoxazole and its derivatives provides a solid foundation for understanding its properties. The compound is expected to have moderate thermal stability, with the N-O bond of the isoxazole ring being the most likely point of initial cleavage. Its chemical stability is highly dependent on the environment, with potential for hydrolysis under acidic or basic conditions and photodegradation. For any application in drug development or materials science, a thorough experimental evaluation of its thermodynamic properties and stability profile under relevant conditions is strongly recommended.

References

- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Isoxazole [webbook.nist.gov]

- 5. Isoxazole (CAS 288-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. This compound CAS#: 68776-57-8 [amp.chemicalbook.com]

- 11. 68776-57-8|this compound|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoxazole-3-carbonitrile and Its Derivatives for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of isoxazole-3-carbonitrile and its derivatives, providing a critical resource for researchers and professionals in medicinal chemistry and drug discovery.

This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The unique structural features of the isoxazole ring, combined with the reactivity of the carbonitrile group, make this scaffold a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical reactions, and diverse biological activities of these compounds, with a focus on their potential applications in drug development.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold and its subsequent derivatization can be achieved through several synthetic strategies. The most prominent methods include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer high efficiency and molecular diversity.

One of the most efficient methods for synthesizing the isoxazole ring is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] This reaction allows for the direct formation of the isoxazole core with good regioselectivity. For instance, the synthesis of 5-(4-Fluorophenyl)this compound can be achieved through the cycloaddition of a nitrile oxide generated in situ with an appropriately substituted alkyne.[1]

Multicomponent reactions (MCRs) provide another powerful tool for the synthesis of highly functionalized this compound derivatives in a single step. A notable example is the one-pot synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[2] This approach is highly valued for its operational simplicity and atom economy.

The general workflow for the synthesis of isoxazole derivatives often involves the initial formation of a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[3]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isoxazole-3-carbonitrile via 1,3-Dipolar Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazole-3-carbonitrile and related isoxazole derivatives through 1,3-dipolar cycloaddition reactions. This powerful synthetic strategy is widely utilized in medicinal chemistry and drug development due to the prevalence of the isoxazole scaffold in a variety of biologically active compounds.

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings like isoxazoles.[1][2][3] This method involves the reaction of a nitrile oxide, as the 1,3-dipole, with a dipolarophile, in this case, a molecule containing a carbon-carbon triple bond (an alkyne) to yield an isoxazole. The in-situ generation of the often unstable nitrile oxide is a critical step in these synthetic routes. Several reliable methods for generating nitrile oxides have been developed, including the dehydration of nitroalkanes, oxidation of aldoximes, and elimination reactions from hydroximinoyl chlorides.[4][5][6][7]

Core Reaction Pathway

The fundamental transformation for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is depicted below. The regioselectivity of the reaction, leading to either 3,5-disubstituted or 3,4-disubstituted isoxazoles, is a key consideration in the synthetic design.

Caption: General scheme of a [3+2] cycloaddition reaction.

Methods for In-Situ Generation of Nitrile Oxides

The choice of method for generating the nitrile oxide intermediate is crucial and often depends on the stability of the starting materials and the desired reaction conditions.

From Aldoximes

A prevalent method for nitrile oxide generation is the oxidation of aldoximes.[5][8] Various oxidizing agents can be employed, such as chlorine, N-bromosuccinimide (NBS), and tert-butyl hypochlorite (t-BuOCl) followed by base-mediated elimination of HX.[5] Another approach involves the use of Chloramine-T as a catalyst for the dehydrogenation of aldoximes.[1]

Caption: Generation of nitrile oxide from an aldoxime.

From Nitroalkanes

Primary nitroalkanes can serve as precursors to nitrile oxides through dehydration. This method is advantageous as nitroalkanes are often readily available. The dehydration can be achieved using various reagents, with one common method involving the use of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

From Hydroximinoyl Chlorides

The dehydrochlorination of hydroximinoyl chlorides in the presence of a base is a classic and widely used method for generating nitrile oxides. The hydroximinoyl chlorides themselves are typically synthesized from the corresponding aldoximes.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and can be adapted for the synthesis of specific this compound derivatives.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes using t-BuOI

This protocol is adapted from a method describing the in-situ generation of nitrile oxides from oximes using t-BuOI, which is readily prepared from commercially available reagents.[6]

Materials:

-

Aldoxime (1.0 eq)

-

Alkyne (e.g., Phenylacetylene) (1.0 eq)

-

tert-Butyl hypochlorite (t-BuOCl) (1.0 eq)

-

Sodium iodide (NaI) (1.0 eq)

-

2,6-Lutidine (1.0 eq)

-

Dioxane

Procedure:

-

To a stirred solution of the aldoxime (0.25 mmol), the alkyne (0.25 mmol), and sodium iodide (0.25 mmol) in dioxane (5 mL), add tert-butyl hypochlorite (0.25 mmol) and 2,6-lutidine (0.25 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Microwave-Assisted Synthesis of Isoxazoline Dicarboxylic Acids

This protocol demonstrates a microwave-assisted approach for a 1,3-dipolar cycloaddition, which can significantly reduce reaction times.[9] While this specific example leads to isoxazolines, the principle can be adapted for isoxazole synthesis by using an alkyne dipolarophile.

Materials:

-

Aldoxime (1.0 eq)

-

Alkyne (1.2 eq)

-

Diacetoxyiodobenzene (1.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

In a microwave-safe vessel, combine the aldoxime (1.0 eq), the alkyne (1.2 eq), and diacetoxyiodobenzene (1.1 eq) in dichloromethane.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 80 °C) for a specified time (e.g., 20 minutes).

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the isoxazole product.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various isoxazoles and isoxazolines via 1,3-dipolar cycloaddition under different conditions.

| Aldoxime/Nitrile Oxide Precursor | Dipolarophile | Reaction Conditions | Yield (%) | Reference |

| Benzaldoxime | Styrene | t-BuOI, 2,6-lutidine, dioxane, rt | 85 | [6] |

| 4-Chlorobenzaldoxime | Phenylacetylene | NaCl, Oxone, Na₂CO₃, ball-milling, rt | 82 | [8] |

| Ethyl 2-nitroacetate | Phenylacetylene | Choline chloride:urea (DES), 100 °C, 24 h | 85 | [10] |

| 4-Methoxybenzaldoxime | 4-(Furan-2-yl)but-3-en-2-one | Chloramine-T, reflux, 3 h | 68 | [1] |

| N-propargylbenzimidazole oxime | (intramolecular) | Bleach, DCM | 97 | [11][12] |

| (2-Diazoacetyl)-2H-azirines | Phenylacetylene | t-BuONO, DCM, rt | 78 | [13] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of isoxazoles via 1,3-dipolar cycloaddition.

Caption: A typical experimental workflow for isoxazole synthesis.

Applications in Drug Development

Isoxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][9][14] The synthetic methods described herein provide a versatile platform for the generation of novel isoxazole derivatives for screening and lead optimization in drug discovery programs. The ability to readily vary the substituents on both the nitrile oxide precursor and the alkyne allows for the creation of diverse chemical libraries.

References

- 1. researchgate.net [researchgate.net]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. chemtube3d.com [chemtube3d.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isoxazole-3-carbonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole-3-carbonitrile is a valuable and versatile heterocyclic building block in organic synthesis, particularly in the construction of diverse molecular scaffolds for drug discovery and materials science. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active compounds.[1] The presence of the nitrile group at the 3-position provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including ring transformations and modifications of the nitrile functionality.

Key Synthetic Applications

This compound serves as a precursor for a variety of important heterocyclic and functionalized molecules. The inherent reactivity of both the isoxazole ring and the nitrile group allows for diverse synthetic pathways.

Ring Transformation to 3-Aminopyrazoles

One of the most powerful applications of isoxazoles is their conversion to pyrazoles. This transformation is particularly valuable in medicinal chemistry, as pyrazoles are another class of heterocycles with a broad spectrum of biological activities. The reaction of isoxazoles with hydrazine proceeds via a ring-opening/ring-closing sequence to afford the corresponding aminopyrazoles.[1][2]

Two primary methods are employed for this conversion: a one-step process and a two-step process. The one-step method involves the direct reaction of the isoxazole with hydrazine, which acts as both the ring-opening and cyclization agent.[2] The two-step method first utilizes a base to induce ring-opening to a β-ketonitrile intermediate, followed by the addition of hydrazine to effect cyclization.[2] While the one-step method is simpler, the two-step process can offer higher purity and faster reaction times for certain substrates.[2]

Experimental Workflow for Aminopyrazole Synthesis

References

Application Notes and Protocols: Reactions of the Nitrile Group in Isoxazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. Isoxazole-3-carbonitrile is a key intermediate, with the nitrile group offering a versatile handle for synthetic transformations. The ability to selectively and efficiently convert the nitrile moiety into other functional groups is crucial for the development of novel isoxazole-based therapeutic agents. These application notes provide a detailed overview of key reactions of the nitrile group in this compound, including hydrolysis, reduction, cycloaddition, and amidine formation. The provided protocols are intended to serve as a guide for researchers in the synthesis and derivatization of this important heterocyclic building block.

Key Reactions of the Nitrile Group

The electron-withdrawing nature of the isoxazole ring influences the reactivity of the C3-nitrile group, making it susceptible to a range of chemical transformations. The primary reactions discussed herein are:

-

Hydrolysis: Conversion of the nitrile to a carboxamide or a carboxylic acid.

-

Reduction: Transformation of the nitrile to a primary amine.

-

[3+2] Cycloaddition: Reaction with azides to form a tetrazole ring.

-

Amidine Formation: Conversion of the nitrile to a carboximidamide.

These reactions provide access to a variety of functional groups that can significantly modulate the physicochemical and pharmacological properties of the parent isoxazole molecule.

Hydrolysis of this compound to Isoxazole-3-carboxamide

Application: The hydrolysis of this compound to isoxazole-3-carboxamide is a fundamental transformation in the synthesis of isoxazole-based drug candidates. The resulting carboxamide can act as a key intermediate for further functionalization or be the final bioactive molecule itself, as the amide group can participate in crucial hydrogen bonding interactions with biological targets.

Reaction Scheme:

Derivatization of Isoxazole-3-carbonitrile for medicinal chemistry

Anwendungs- und Protokollhinweise: Derivatisierung von Isoxazol-3-carbonitril für die medizinische Chemie

Einführung

Isoxazol-Derivate sind eine bedeutende Klasse von Heterozyklen in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter krebsbekämpfende, entzündungshemmende und antimikrobielle Eigenschaften.[1][2][3] Isoxazol-3-carbonitril ist ein besonders vielseitiges Ausgangsmaterial, da seine Nitrilgruppe (-C≡N) in verschiedene wichtige funktionelle Gruppen umgewandelt werden kann. Diese Fähigkeit ermöglicht die Synthese diverser Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung von Leitstrukturen in der Wirkstoffentwicklung.[4]

Diese Anwendungs- und Protokollhinweise beschreiben die wichtigsten Derivatisierungsstrategien für Isoxazol-3-carbonitril, einschließlich detaillierter experimenteller Protokolle und biologischer Aktivitätsdaten für ausgewählte Derivate. Die Hauptpfade konzentrieren sich auf die Umwandlung der Nitrilgruppe in Carboxamide, Carbonsäuren und Tetrazole, die als Bioisostere fungieren.

Wichtige Derivatisierungsstrategien

Die Nitrilgruppe des Isoxazol-3-carbonitrils dient als zentraler Anknüpfungspunkt für die Synthese einer Vielzahl von Derivaten. Die drei primären strategischen Wege sind die Hydrolyse zu Carboxamiden und Carbonsäuren sowie die Cycloaddition zu Tetrazolen. Diese Umwandlungen erzeugen funktionelle Gruppen, die für die Interaktion mit biologischen Zielstrukturen entscheidend sind.

Synthese von Isoxazol-3-carboxamiden durch partielle Nitrilhydrolyse

Die Umwandlung von Nitrilen in Carboxamide ist eine grundlegende Reaktion in der organischen Synthese. Isoxazol-3-carboxamide sind wichtige Zwischenprodukte und selbst potente biologisch aktive Moleküle. Die partielle Hydrolyse kann unter sauren oder basischen Bedingungen erfolgen.

Experimentelles Protokoll: Basenkatalysierte Hydrolyse

Dieses Protokoll beschreibt die partielle Hydrolyse von Isoxazol-3-carbonitril zu Isoxazol-3-carboxamid unter Verwendung von Natriumhydroxid.

-

Reaktionsaufbau: In einem 50-mL-Rundkolben werden 1,0 g Isoxazol-3-carbonitril in 20 mL Ethanol gelöst.

-

Reagenzzugabe: Unter Rühren werden langsam 10 mL einer 4 M wässrigen Natriumhydroxid (NaOH)-Lösung zugegeben.

-

Reaktionsdurchführung: Die Mischung wird bei 50 °C für 2-4 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und mit 2 M Salzsäure (HCl) vorsichtig neutralisiert (pH ≈ 7).

-

Extraktion: Das Produkt wird dreimal mit je 25 mL Ethylacetat extrahiert.

-

Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird durch Umkristallisation aus einem Ethanol/Wasser-Gemisch gereinigt, um reines Isoxazol-3-carboxamid zu erhalten.

Synthese von Isoxazol-3-carbonsäure und nachfolgende Amidkopplung

Die vollständige Hydrolyse des Nitrils führt zur Isoxazol-3-carbonsäure, einem vielseitigen Baustein für die Synthese einer breiten Palette von N-substituierten Amiden durch Amidkopplungsreaktionen.[5][6]

Experimentelles Protokoll: Synthese von N-substituierten Isoxazol-3-carboxamiden

-

Aktivierung der Carbonsäure: In einem trockenen 100-mL-Rundkolben unter Stickstoffatmosphäre werden 1,0 Äquivalente Isoxazol-3-carbonsäure in wasserfreiem Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.

-

Reagenzzugabe: Es werden 1,1 Äquivalente eines Kopplungsreagenzes (z. B. EDCI, HATU) und 0,1 Äquivalente eines Katalysators wie 4-Dimethylaminopyridin (DMAP) hinzugefügt.[7] Die Mischung wird bei Raumtemperatur 30 Minuten lang gerührt.

-

Aminzugabe: 1,2 Äquivalente des gewünschten primären oder sekundären Amins und 1,5 Äquivalente einer nicht-nukleophilen Base (z. B. DIPEA) werden zugegeben.

-

Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur über Nacht gerührt und mittels DC oder LC-MS verfolgt.

-

Aufarbeitung und Reinigung: Die Reaktionsmischung wird mit Wasser verdünnt und mit DCM extrahiert. Die organische Phase wird mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt. Das Produkt wird mittels Säulenchromatographie gereinigt.[8]

Synthese von 5-(Isoxazol-3-yl)tetrazol als Bioisoster